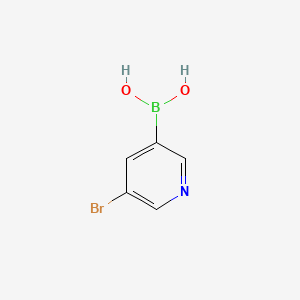

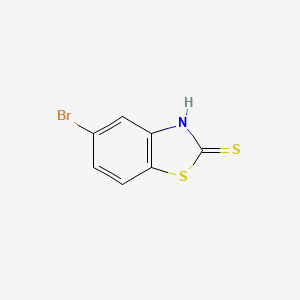

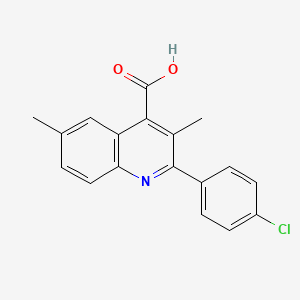

![molecular formula C16H18O5 B1275685 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 438027-08-8](/img/structure/B1275685.png)

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid" is a derivative of coumarin, which is a fragrant organic chemical compound in the benzopyrone chemical class. It is structurally related to the compounds synthesized in the provided studies, which involve the manipulation of coumarin or its derivatives for various synthetic purposes. These studies contribute to the broader understanding of coumarin chemistry and its potential applications in fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of coumarin derivatives typically involves the formation of the lactone ring and subsequent functionalization at various positions on the ring. In the first paper, the synthesis of a related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, is achieved through a series of reactions starting with 2-(4-hydroxyphenyl)acetic acid and involving condensation with pyrrolidine, followed by reactions with acetone, chloroform, and NaOH, yielding an overall yield of about 38% . This process highlights the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a lactone ring, which is a cyclic ester. The specific compound would have a propyl group and a methyl group attached to the coumarin nucleus, with a propanoic acid moiety linked through an ether bond. The structure is confirmed by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), as demonstrated in the first paper .

Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions, including condensation and substitution. The second paper describes the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazine derivatives upon refluxing in pyridine or ethanol . These reactions are influenced by the choice of solvent and the reactivity of the functional groups present on the coumarin ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives like "2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid" are determined by their molecular structure. These properties include solubility, melting point, boiling point, and reactivity, which are essential for their potential applications. The fourth paper discusses the use of a silica-bonded propylpiperazine-N-sulfamic acid catalyst for the synthesis of chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, which emphasizes the importance of catalysts in improving yields and simplifying the synthesis process . The antimicrobial activity of these compounds also indicates their potential biological properties and applications.

科学的研究の応用

Multicomponent Synthesis Techniques

- Researchers have developed efficient methods for preparing derivatives related to "2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid". These methods typically involve multicomponent reactions, offering advantages like readily accessible starting materials, mild conditions, and atom economy, which simplifies the synthesis process (Komogortsev et al., 2022).

Photoactive Material Synthesis

- Research has been conducted on the synthesis of photoactive derivatives of cellulose using compounds related to "2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid". These derivatives can create water-soluble polyelectrolytes with photochemically active chromene moieties, showing potential in the development of smart materials (Wondraczek et al., 2012).

特性

IUPAC Name |

2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-4-5-11-8-14(17)21-15-9(2)13(7-6-12(11)15)20-10(3)16(18)19/h6-8,10H,4-5H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIESTRWQJLTKEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396957 |

Source

|

| Record name | 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid | |

CAS RN |

438027-08-8 |

Source

|

| Record name | 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

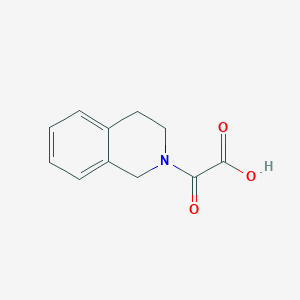

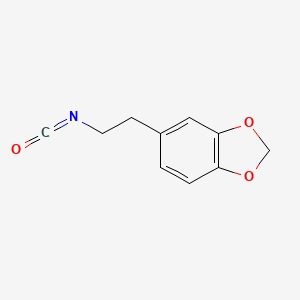

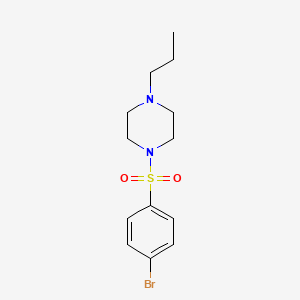

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)